1,2,3,5-Tetramethoxy-4-nitrobenzene
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Overview
Description
1,2,3,5-Tetramethoxy-4-nitrobenzene: is an organic compound with the molecular formula C10H13NO6 It is a derivative of benzene, where four methoxy groups (–OCH3) and one nitro group (–NO2) are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethoxy-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1,2,3,5-tetramethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of reaction and minimize side products .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,5-Tetramethoxy-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
- Reduction of the nitro group yields 1,2,3,5-tetramethoxy-4-aminobenzene.
- Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
1,2,3,5-Tetramethoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,3,5-tetramethoxy-4-nitrobenzene primarily involves its functional groups:
Nitro Group: The nitro group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions.
Methoxy Groups: The methoxy groups are electron-donating, which can influence the reactivity of the benzene ring and stabilize intermediates during reactions.
Comparison with Similar Compounds
1,2,3,4-Tetramethoxybenzene: Similar structure but lacks the nitro group, making it less reactive in certain types of reactions.
1,3,5-Trimethoxybenzene: Fewer methoxy groups, leading to different reactivity and applications.
1,2,4,5-Tetramethoxybenzene: Different substitution pattern, affecting its chemical properties and reactivity
Uniqueness: 1,2,3,5-Tetramethoxy-4-nitrobenzene is unique due to the combination of four methoxy groups and one nitro group on the benzene ring. This specific arrangement imparts distinct electronic properties, making it valuable in various chemical syntheses and research applications.
Properties
CAS No. |
62384-43-4 |
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Molecular Formula |
C10H13NO6 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
1,2,3,5-tetramethoxy-4-nitrobenzene |
InChI |
InChI=1S/C10H13NO6/c1-14-6-5-7(15-2)9(16-3)10(17-4)8(6)11(12)13/h5H,1-4H3 |
InChI Key |
ACMOTRDQRCAFCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC |
Origin of Product |
United States |
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